trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
Overview
Description
Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid: . This compound is characterized by its unique structure, which includes an ethynyl group, a hydroxy group, and a carboxylic acid group attached to a cyclobutane ring.
Preparation Methods
The synthesis of trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves several key steps. One common method includes the use of a Tl(III)-catalyzed ring contraction reaction to provide the trans-1,3-difunctionalized five-membered ring through a diastereoselective method . Other key steps in the synthesis may involve reactions such as Bartoli’s reaction and Heck coupling reaction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups attached to the cyclobutane ring.
Cyclobutane carboxylic acids: These compounds share the cyclobutane ring and carboxylic acid group but may have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is a cyclobutane derivative that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of CHO and a molecular weight of 154.16 g/mol, this compound is characterized by the presence of an ethynyl group, a hydroxy group, and a carboxylic acid group positioned in a trans configuration on the cyclobutane ring. This structural arrangement is crucial for its interactions with biological targets, influencing its pharmacological potential.
Structural Characteristics
The structural features of this compound include:
- Cyclic Structure : The cyclobutane ring provides rigidity, which can affect the compound's reactivity.
- Functional Groups : The presence of polar functional groups (hydroxy and carboxylic acid) enhances solubility in polar solvents, facilitating biological interactions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarities to other bioactive compounds indicate potential mechanisms involving modulation of metabolic pathways or enzyme activities.
- Enzyme Interaction : Interaction studies have shown that this compound may bind to specific proteins or enzymes. This binding could lead to inhibition or modulation of biological pathways critical for disease progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that further investigation into this compound could reveal similar effects.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Hydroxyalkanoic Acids : Research on (R)-3-hydroxydecanoic acid showed enhanced anticancer activity when conjugated with peptides, indicating that similar modifications to this compound could enhance its therapeutic efficacy .
- Comparative Studies : The compound's unique structure was compared with other cyclobutane derivatives, highlighting its potential for distinct biological interactions due to the presence of both ethynyl and hydroxy groups .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, allowing for its production in laboratory settings. Its unique structure opens up applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.
Comparison with Similar Compounds
A comparison table illustrates how this compound differs from structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Methylcyclobutane-1-carboxylic acid | Cyclobutane derivative | Lacks ethynyl and hydroxy groups |
cis-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid | Isomer | Different spatial arrangement |
4-Hydroxy-L-proline | Amino acid derivative | Contains an amino group instead of a hydroxy group |
2-Hydroxypropanoic acid | Simple carboxylic acid | Simpler structure without cyclic components |
The distinctive features of this compound suggest unique reactivity and potential applications in medicinal chemistry .
Properties
IUPAC Name |
3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZENHDPWSVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C#C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185752, DTXSID301193603 | |
Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286443-22-9, 286442-92-0 | |
Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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